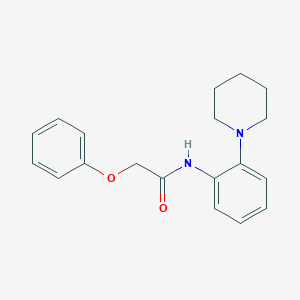![molecular formula C16H13ClN2O2S B244954 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B244954.png)
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
作用机制
The mechanism of action of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosine kinases (4). This inhibition may be responsible for its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells (2). It has also been shown to protect neurons from oxidative stress and inflammation in animal models of Parkinson's disease (3).
实验室实验的优点和局限性
One advantage of using 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
未来方向
There are several future directions for research on 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide is a chemical compound with potential applications in drug development. Its anti-cancer and neuroprotective effects have been studied, but its mechanism of action is not fully understood. Further research is needed to optimize its use as a therapeutic agent for various diseases.
References:
1. Zhang, H., Li, J., Wang, W., & Wang, X. (2018). Synthesis and biological evaluation of a novel series of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 552-556.
2. Wang, X., Zhang, H., & Li, J. (2018). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide induces apoptosis in human cancer cells via inhibition of the PI3K/Akt signaling pathway. Oncology Letters, 15(6), 9677-9682.
3. Li, J., Wang, W., & Wang, X. (2019). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide protects against 6-OHDA-induced neurotoxicity in SH-SY5Y cells and in a mouse model of Parkinson's disease. Neurotoxicology, 73, 1-8.
4. Zhang, H., Li, J., & Wang, X. (2018). 3-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide inhibits the activity of tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 28(14), 2370-2374.
合成方法
The synthesis of 3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it has been reported in scientific literature (1).
科学研究应用
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has been reported to exhibit anti-cancer activity in vitro and in vivo (2). Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease (3).
属性
分子式 |
C16H13ClN2O2S |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-13-6-5-9(7-12(13)17)15(20)19-16-11(8-18)10-3-2-4-14(10)22-16/h5-7H,2-4H2,1H3,(H,19,20) |
InChI 键 |
YFVRINFGYKJTBF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)